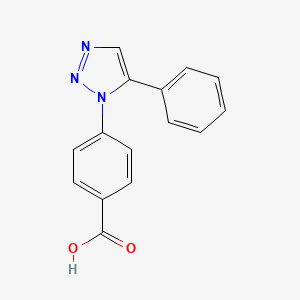
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline is not fully understood. However, it has been hypothesized that it works by inhibiting various enzymes and proteins that are involved in cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, which are proteins that promote inflammation. Furthermore, it has been found to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been found to have various potential applications in different fields. However, one limitation is that it may not be suitable for use in clinical trials due to potential side effects.
Orientations Futures
There are many potential future directions for the study of 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline. One potential direction is the development of more efficient synthesis methods. Additionally, further research could be done to understand the mechanism of action of this compound in more detail. Furthermore, it could be studied for its potential use in combination with other drugs for the treatment of cancer, inflammation, and viral infections. Finally, further research could be done to investigate the potential side effects of this compound and to develop strategies to mitigate them.
Conclusion
In conclusion, 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using various methods, and its mechanism of action has been studied in detail. It has been found to have anticancer properties, anti-inflammatory properties, and antiviral properties. While there are potential advantages to using this compound in lab experiments, there are also limitations that should be considered. Finally, there are many potential future directions for the study of this compound.
Méthodes De Synthèse
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline has been synthesized using various methods. One of the most common methods is the reaction of 6-methyl-2-(3-pyridinyl)quinoline with 1H-pyrazole-1-carboxamidine in the presence of a catalyst such as copper(II) acetate. Other methods include the reaction of 6-methyl-2-(3-pyridinyl)quinoline with pyrazole-1-carboxylic acid followed by the addition of an isocyanate.
Applications De Recherche Scientifique
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent and has been found to reduce inflammation in animal models. Furthermore, it has been studied for its potential use as an antiviral agent, and has been found to inhibit the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
(6-methyl-2-pyridin-3-ylquinolin-4-yl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c1-13-5-6-17-15(10-13)16(19(24)23-9-3-8-21-23)11-18(22-17)14-4-2-7-20-12-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOUUKPQBPZTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3C=CC=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5836082.png)
![2-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5836085.png)
![N-(4-iodophenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B5836098.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B5836103.png)
![2-(2'-methyl-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-N-phenylacetamide](/img/structure/B5836110.png)
![2-[(dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B5836115.png)




![2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5836145.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5836162.png)
![N-(4-chlorophenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5836166.png)